Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Overview
Description
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, is a compound that features a central phenylene core substituted with amine groups and linked via sulfur atoms. This structure is related to the compounds studied in the provided papers, which include various benzenamine derivatives with different substituents and structural motifs. These compounds are of interest due to their potential applications in materials science, particularly in the development of electronic devices and supramolecular architectures .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of the phenylene core. For instance, the synthesis of diphenylamino
Scientific Research Applications
Corrosion Inhibition
- Benzenamine derivatives are used as corrosion inhibitors for mild steel in acidic environments. Schiff bases synthesized from benzenamine compounds exhibit high corrosion inhibition efficiencies, making them valuable in industries for steel pickling, descaling, and oil well acidization. Techniques like weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy affirm their effectiveness (Singh & Quraishi, 2016).
Polymer Synthesis
- Benzenamine-based compounds are key in synthesizing polymers with unique properties. For example, ortho -aminophenyl diamine, a derivative, is polymerized with dianhydrides to create poly(ether imide) featuring ortho-catenated phenylenes. These polymers are characterized by gel permeation chromatography and MALDI-TOF mass spectrometry, indicating a significant presence of oligomers (Eastmond & Paprotny, 2004).
Synthesis of Organic Compounds
- Benzenamine derivatives are used in the one-pot synthesis of complex organic compounds like bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. These compounds are synthesized under optimized conditions, without a catalyst, and feature good yields and simple purification processes (Hosseini, Bayat, & Afsharnezhad, 2019).
Antimicrobial and Cytotoxicity Studies
- N-imine pendant derivatives of benzenamine have been synthesized and their copper complexes studied for antimicrobial activity and cytotoxicity. These studies assess the biocompatibility and potential therapeutic applications of such compounds (Cross et al., 2017).
Optical Properties in Azomethines
- Azomethines with benzenamine structures are investigated for their structural and optical properties. Their photoluminescence and absorption properties in various solutions are studied, showing potential applications in light-emitting materials (Iwan et al., 2014).
Luminescent Sensors
- Benzenamine-based metal-organic frameworks are used as luminescent sensors for detecting nitroaromatic compounds and picric acid. These frameworks demonstrate good sensing properties, making them useful in environmental monitoring and safety applications (Wang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZSJGTRGMMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487265 | |
Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |
CAS RN |
17619-11-3 | |
Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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